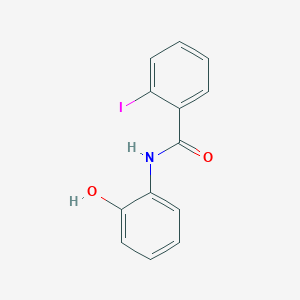
N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide, also known as DMS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. DMS has been shown to have various biochemical and physiological effects, making it a valuable tool in research.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of certain molecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties and to inhibit the growth of tumors. This compound has been used to study the effects of oxidative stress on cells and to investigate the role of certain enzymes in cellular metabolism.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide in lab experiments is its broad range of biological activities. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a valuable tool in the development of new drugs. Another advantage is its ability to act as a cryoprotectant, allowing for the freezing and storage of biological samples.
One limitation of using this compound in lab experiments is its potential toxicity to cells. It has been shown to induce apoptosis in cancer cells, but it can also have negative effects on healthy cells. Another limitation is the difficulty in synthesizing pure this compound, which can lead to impurities in the final product.
将来の方向性
There are many potential future directions for research involving N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide. One area of interest is the development of new drugs based on the antibacterial, antifungal, and antiviral properties of this compound. Another area of interest is the investigation of the role of this compound in cellular metabolism and the effects of oxidative stress on cells. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity to cells.
合成法
N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide can be synthesized through a multistep reaction process. The starting materials are 2,4-dimethylbenzonitrile and 2-methylbenzylamine, which are reacted with sodium hydride and then with methanesulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
N-(2,4-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a valuable compound in the development of new drugs. This compound has also been used as a cryoprotectant in the freezing and storage of biological samples.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-9-10-17(15(3)11-13)18(21(4,19)20)12-16-8-6-5-7-14(16)2/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEALTBHLUOGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC=CC=C2C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-allyl-3-[(4-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5795324.png)
![methyl 4-methyl-3-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5795326.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5795327.png)


![N-(3,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5795346.png)
![2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795351.png)
![2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5795358.png)


![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5795394.png)

![2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5795407.png)
![1-[(4-isopropylphenoxy)acetyl]piperidine](/img/structure/B5795410.png)
